molecular formula C9H11IN2O4 B1580725 2',3'-Dideoxy-5-iodouridine CAS No. 105784-83-6

2',3'-Dideoxy-5-iodouridine

Cat. No.: B1580725
CAS No.: 105784-83-6
M. Wt: 338.1 g/mol
InChI Key: OBGFSDPYSQAECJ-CAHLUQPWSA-N
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Description

5-Iodo-2’,3’-dideoxyuridine: is a halogenated pyrimidine nucleoside analog. It is structurally similar to thymidine but contains an iodine atom at the 5-position and lacks hydroxyl groups at the 2’ and 3’ positions. This compound has garnered interest due to its antiviral and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2’,3’-dideoxyuridine typically involves the iodination of 2’,3’-dideoxyuridine. The reaction is carried out using iodine and a suitable oxidizing agent, such as iodic acid, in an organic solvent like acetic acid. The reaction mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: Industrial production of 5-Iodo-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Iodo-2’,3’-dideoxyuridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Scientific Research Applications

Chemistry: 5-Iodo-2’,3’-dideoxyuridine is used as a precursor in the synthesis of other nucleoside analogs. It is also employed in studies involving nucleophilic substitution reactions.

Biology: The compound is used in molecular biology research to study DNA replication and repair mechanisms. It is incorporated into DNA strands, allowing researchers to track and analyze DNA synthesis.

Medicine: 5-Iodo-2’,3’-dideoxyuridine has shown promise as an antiviral agent, particularly against herpes simplex virus. It is also being investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis in rapidly dividing cells .

Industry: In the pharmaceutical industry, 5-Iodo-2’,3’-dideoxyuridine is used in the development of antiviral and anticancer drugs. It is also utilized in the production of diagnostic reagents for molecular biology applications .

Mechanism of Action

The primary mechanism of action of 5-Iodo-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. The presence of the iodine atom disrupts the normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting viral replication. This compound also inhibits thymidylate phosphorylase and viral DNA polymerases, further preventing the synthesis of viral DNA .

Comparison with Similar Compounds

    5-Iodo-2’-deoxyuridine: Similar in structure but contains hydroxyl groups at the 2’ and 3’ positions.

    5-Bromo-2’-deoxyuridine: Contains a bromine atom instead of iodine.

    5-Fluoro-2’-deoxyuridine: Contains a fluorine atom instead of iodine.

Uniqueness: 5-Iodo-2’,3’-dideoxyuridine is unique due to the absence of hydroxyl groups at the 2’ and 3’ positions, which makes it a chain-terminating nucleoside analog. This property is particularly useful in DNA sequencing and antiviral research .

Properties

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGFSDPYSQAECJ-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147343
Record name Uridine, 2',3'-dideoxy-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105784-83-6
Record name Uridine, 2',3'-dideoxy-5-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, 2',3'-dideoxy-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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